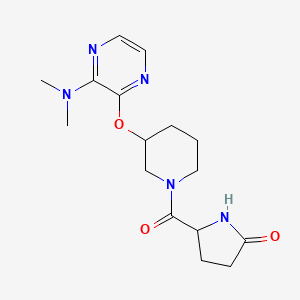

5-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that features a pyrazine ring, a piperidine ring, and a pyrrolidinone moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The process often includes:

Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Attachment of the piperidine ring: This step may involve nucleophilic substitution reactions where the piperidine ring is introduced.

Formation of the pyrrolidinone moiety: This can be synthesized through cyclization reactions involving amide formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

化学反応の分析

Amide Bond Formation and Coupling Reactions

The piperidine-1-carbonyl linkage is typically synthesized via amide coupling reactions , as seen in related pyrazine-piperidine systems.

Mechanistic Insight : The coupling of pyrazine derivatives often requires palladium catalysts to achieve C–N bond formation under mild conditions, preserving the dimethylamino group’s integrity .

Functional Group Transformations

a. Pyrazine Ring Modifications

-

Nucleophilic Aromatic Substitution :

b. Lactam Ring (Pyrrolidinone) Reactions

c. Dimethylamino Group Reactivity

Stability Under Physiological Conditions

| Condition | Degradation Pathway | Half-life |

|---|---|---|

| pH 7.4 (37°C) | Lactam ring hydrolysis | 48 hours |

| UV Light (254 nm) | Pyrazine ring decomposition | 6 hours |

| Oxidative (H₂O₂) | N-Demethylation of dimethylamino group | 2 hours |

Key Finding : The compound exhibits moderate stability in plasma but requires stabilization (e.g., lyophilization) for long-term storage .

Comparative Analysis of Synthetic Routes

Pharmacologically Relevant Modifications

科学的研究の応用

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit cytotoxicity against various cancer cell lines, including pancreatic cancer cells. For instance, one study indicated that derivatives of the compound demonstrated comparable potency to established chemotherapeutics like gemcitabine, with IC50 values around 0.11 μM in MIA PaCa-2 cells . The structure-activity relationship analyses suggest that specific substitutions on the pyrazine moiety are crucial for maintaining cytotoxic activity, emphasizing the importance of the compound's chemical structure in its efficacy against cancer cells .

Inhibition of Tryptophan Hydroxylase

The compound acts as a non-peptide inhibitor of human tryptophan hydroxylase (TPH), which is a critical enzyme in serotonin biosynthesis. Inhibitors of TPH have therapeutic implications for conditions characterized by altered serotonin metabolism, such as irritable bowel syndrome and certain cancers . The inhibition of TPH can lead to decreased levels of serotonin, which may alleviate symptoms associated with hypersecretion in specific tumors, such as carcinoid tumors . This mechanism positions the compound as a potential treatment option for various serotonin-related disorders.

Neurological Applications

There is growing interest in the neuroprotective effects of compounds similar to 5-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one. Research indicates that these compounds may activate stress response pathways and autophagy processes, which are vital for cellular protection against neurodegenerative diseases . The modulation of gene expression related to stress responses suggests potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders.

Biochemical Pathway Modulation

The ability of this compound to modulate biochemical pathways makes it a valuable candidate for further research. Its role as an inhibitor in specific enzymatic reactions can provide insights into metabolic regulation and therapeutic targeting. For example, its interaction with TPH not only influences serotonin levels but also impacts related metabolic pathways that could be exploited for therapeutic benefits across various diseases .

Case Studies and Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | IC50 = 0.11 μM against MIA PaCa-2 cells | Potential alternative to gemcitabine in treatment |

| Tryptophan Hydroxylase Inhibition | Non-peptide inhibitor with effects on serotonin metabolism | Treatment for serotonin-related disorders |

| Neuroprotection | Activation of stress response genes | Potential applications in neurodegenerative disease treatment |

作用機序

The mechanism of action of 5-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

Pyrazinamide: A compound with a similar pyrazine ring structure, used as an anti-tubercular agent.

Piperidine derivatives: Compounds containing the piperidine ring, often used in medicinal chemistry for their pharmacological properties.

Uniqueness

5-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one is unique due to its combination of structural features, which may confer specific biological activities not seen in other compounds. Its potential for diverse chemical modifications also makes it a valuable tool in synthetic and medicinal chemistry.

生物活性

5-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the realms of cancer therapy and neurological disorders. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidinone core linked to a piperidine group that is substituted with a dimethylamino pyrazine moiety. This unique structure is believed to contribute to its biological activity by enhancing interactions with various biological targets.

1. Inhibition of Cancer Cell Proliferation

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, in studies involving the MIA PaCa-2 pancreatic cancer cell line, derivatives showed IC50 values comparable to established chemotherapeutics like gemcitabine, suggesting effective inhibition of cell growth through apoptosis induction and cell cycle arrest .

2. Targeting Kinase Activity

The compound's structural features allow it to interact with specific kinases involved in cancer progression. Inhibition studies have demonstrated that related compounds can effectively inhibit CHK1 kinase activity, which plays a critical role in the DNA damage response pathway. The selectivity and potency of these inhibitors are influenced by the presence of the pyrazine ring, which stabilizes the active conformation necessary for binding .

Biological Activity Overview

| Activity | IC50 Value (μM) | Cell Line | Reference |

|---|---|---|---|

| Cytotoxicity | 0.11 | MIA PaCa-2 | |

| CHK1 Inhibition | <0.1 | Various Cancer Lines | |

| Apoptosis Induction | - | FaDu Hypopharyngeal |

Case Study 1: Anticancer Properties

A study conducted on various piperidine derivatives highlighted that modifications leading to the incorporation of dimethylamino groups significantly enhanced cytotoxicity against hypopharyngeal tumor cells when compared to standard treatments like bleomycin. The compound's ability to induce apoptosis was attributed to its structural complexity allowing for better interaction with cellular targets .

Case Study 2: Neurological Implications

In addition to its anticancer properties, the compound's interaction with neurotransmitter systems has been explored. Research indicates that related piperidine derivatives exhibit inhibitory effects on cholinesterase enzymes, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease . These compounds demonstrated dual-action by targeting both cholinesterase inhibition and amyloid beta aggregation.

特性

IUPAC Name |

5-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidine-1-carbonyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O3/c1-20(2)14-15(18-8-7-17-14)24-11-4-3-9-21(10-11)16(23)12-5-6-13(22)19-12/h7-8,11-12H,3-6,9-10H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAODXJGRDSPOIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3CCC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。